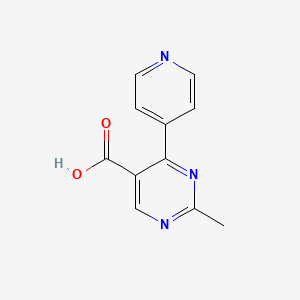

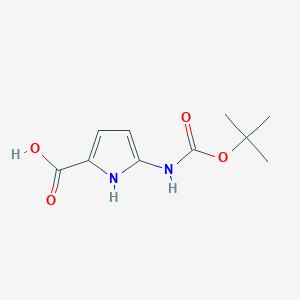

5-((tert-Butoxycarbonyl)amino)-1H-pyrrole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 5-((terc-butoxicarbonil)amino)-1H-pirrol-2-carboxílico es un compuesto que presenta un grupo protector terc-butoxicarbonil (Boc) unido a un grupo amino en un anillo de pirrol. Este compuesto se utiliza a menudo en síntesis orgánica, particularmente en la preparación de péptidos y otras moléculas complejas. El grupo Boc se utiliza comúnmente para proteger aminas durante las reacciones químicas, evitando reacciones secundarias no deseadas y permitiendo la desprotección selectiva en condiciones específicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido 5-((terc-butoxicarbonil)amino)-1H-pirrol-2-carboxílico típicamente implica la protección del grupo amino en el anillo de pirrol con el grupo Boc. Esto se puede lograr haciendo reaccionar el grupo amino con dicarbonato de di-terc-butilo (Boc2O) en presencia de una base como hidróxido de sodio o 4-dimetilaminopiridina (DMAP) en acetonitrilo . La reacción generalmente se lleva a cabo a temperatura ambiente, y el producto se purifica mediante técnicas estándar como recristalización o cromatografía.

Métodos de producción industrial: La producción industrial de aminoácidos protegidos con Boc, incluido el ácido 5-((terc-butoxicarbonil)amino)-1H-pirrol-2-carboxílico, a menudo implica la síntesis a gran escala utilizando condiciones de reacción similares. El proceso se puede optimizar para obtener mayores rendimientos y pureza, y el producto se aísla y purifica típicamente mediante técnicas de cromatografía o cristalización a escala industrial .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 5-((terc-butoxicarbonil)amino)-1H-pirrol-2-carboxílico puede someterse a diversas reacciones químicas, que incluyen:

Reacciones de acoplamiento: El compuesto puede participar en reacciones de acoplamiento de péptidos, donde el grupo ácido carboxílico reacciona con una amina para formar un enlace amida.

Reactivos y condiciones comunes:

Desprotección: El ácido trifluoroacético (TFA), el ácido clorhídrico (HCl) y el metanol se utilizan comúnmente para la desprotección de Boc.

Reacciones de acoplamiento: Los reactivos comunes incluyen carbodiimidas (por ejemplo, EDC, DCC) y aditivos de acoplamiento como HOBt o HOAt.

Productos principales:

Desprotección: El producto principal es la amina libre después de la eliminación del grupo Boc.

Reacciones de acoplamiento: Los productos principales son péptidos u otros compuestos que contienen amida.

Aplicaciones Científicas De Investigación

El ácido 5-((terc-butoxicarbonil)amino)-1H-pirrol-2-carboxílico tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido 5-((terc-butoxicarbonil)amino)-1H-pirrol-2-carboxílico implica principalmente su función como aminoácido protegido. El grupo Boc protege al grupo amino durante las reacciones químicas, evitando reacciones secundarias no deseadas. El grupo Boc se puede eliminar selectivamente en condiciones ácidas, revelando la amina libre para reacciones posteriores . Este mecanismo de protección y desprotección selectiva es crucial en la síntesis de moléculas complejas, incluidos péptidos y productos farmacéuticos .

Compuestos similares:

N-Boc-glicina: Otro aminoácido protegido con Boc utilizado en la síntesis de péptidos.

N-Boc-alanina: Similar al ácido 5-((terc-butoxicarbonil)amino)-1H-pirrol-2-carboxílico, pero con una estructura de alanina.

N-Boc-fenilalanina: Un aminoácido protegido con Boc con una estructura de fenilalanina, utilizado en la síntesis de péptidos y otras moléculas bioactivas.

Singularidad: El ácido 5-((terc-butoxicarbonil)amino)-1H-pirrol-2-carboxílico es único debido a su estructura de pirrol, que imparte diferentes propiedades químicas en comparación con otros aminoácidos protegidos con Boc. El anillo de pirrol puede participar en tipos adicionales de reacciones, como la sustitución aromática electrófila, lo que lo convierte en un bloque de construcción versátil en la síntesis orgánica .

Comparación Con Compuestos Similares

N-Boc-glycine: Another Boc-protected amino acid used in peptide synthesis.

N-Boc-alanine: Similar to 5-((tert-Butoxycarbonyl)amino)-1H-pyrrole-2-carboxylic acid, but with an alanine backbone.

N-Boc-phenylalanine: A Boc-protected amino acid with a phenylalanine backbone, used in the synthesis of peptides and other bioactive molecules.

Uniqueness: this compound is unique due to its pyrrole backbone, which imparts different chemical properties compared to other Boc-protected amino acids. The pyrrole ring can participate in additional types of reactions, such as electrophilic aromatic substitution, making it a versatile building block in organic synthesis .

Propiedades

Fórmula molecular |

C10H14N2O4 |

|---|---|

Peso molecular |

226.23 g/mol |

Nombre IUPAC |

5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)12-7-5-4-6(11-7)8(13)14/h4-5,11H,1-3H3,(H,12,15)(H,13,14) |

Clave InChI |

HHGIJXGRHHGMPI-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)NC1=CC=C(N1)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole](/img/structure/B11771536.png)

![N-Methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B11771581.png)

![Furo[2,3-d]thiazole](/img/structure/B11771582.png)